1-Methyl-5-(pentafluoroethyl)-1H-imidazole

Fluorinated heterocycles Alkaline hydrolysis Covalent affinity labels

Researchers requiring imidazole-based covalent probes face kinetic limitations with CF₃ analogs. 1-Methyl-5-(pentafluoroethyl)-1H-imidazole addresses this with: • 75× faster alkaline hydrolysis than CF₃ analog - enables in situ generation of reactive electrophiles for irreversible target engagement. • ΔLogP +0.64 over CF₃ - enhances passive membrane permeability without altering TPSA (17.82 Ų). • Proven superiority in antiproliferative activity against MCF-7 and PC-3 cancer cell lines. Available in 1 g to 10 g quantities with 98% purity.

Molecular Formula C6H5F5N2
Molecular Weight 200.11 g/mol
Cat. No. B12863444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(pentafluoroethyl)-1H-imidazole
Molecular FormulaC6H5F5N2
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C(F)(F)F)(F)F
InChIInChI=1S/C6H5F5N2/c1-13-3-12-2-4(13)5(7,8)6(9,10)11/h2-3H,1H3
InChIKeyLDESSZQBDWYHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-(pentafluoroethyl)-1H-imidazole: A Fluorinated Imidazole Building Block


1-Methyl-5-(pentafluoroethyl)-1H-imidazole (CAS 1823245-93-7) is a fluorinated heterocyclic compound consisting of an imidazole ring substituted with a methyl group at the N-1 position and a pentafluoroethyl (C₂F₅) group at the C-5 position . As a member of the perfluoroalkylimidazole class, it combines the aromatic character and hydrogen-bonding capacity of imidazole with the strong electron-withdrawing and lipophilic character conferred by the C₂F₅ substituent [1]. This compound serves primarily as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, where the pentafluoroethyl group imparts quantitatively distinct reactivity and physicochemical properties compared to its trifluoromethyl and non-fluorinated analogs.

Workflow Fluorinated building block for medicinal chemistry and agrochemical synthesis
Key Property Distinct C2F5 electronic profile and reactivity vs CF3 analogs
Selection Context Reported reactivity and lipophilicity step-change supports structure-activity studies

1-Methyl-5-(pentafluoroethyl)-1H-imidazole: Why Substitution Fails


The pentafluoroethyl group is not merely a larger trifluoromethyl group; it introduces a qualitatively different electronic environment, a step-change in lipophilicity, and a dramatically altered hydrolytic reactivity profile that directly impacts synthetic utility, metabolic stability, and target engagement. Substituting 1-methyl-5-(pentafluoroethyl)-1H-imidazole with the corresponding 5-CF₃ analog or a positional isomer (e.g., 4-C₂F₅ or 2-C₂F₅) leads to quantifiable differences in alkaline hydrolysis kinetics, base-mediated transformation pathways, and partition coefficients that cannot be compensated for by adjusting other molecular features [1][2]. The evidence below documents these differences with explicit numerical data, establishing that generic substitution carries a high risk of synthetic failure or altered biological readout.

Reactivity shift Alkaline hydrolysis rate may differ substantially from CF3-imidazoles, altering covalent probe or protecting-group outcomes.
Lipophilicity gap A reported +0.64 LogP difference cannot be compensated by other substituents without changing hydrogen-bonding profile.
Product divergence Methanolic base may yield ketal vs orthoester products, limiting direct functional equivalence of C2F5 and CF3 analogs.

1-Methyl-5-(pentafluoroethyl)-1H-imidazole: Comparison with CF₃ Analogs


C₂F₅ vs CF₃: Alkaline Hydrolysis Reactivity

In a direct head-to-head study, the pentafluoroethyl group on imidazole was found to be 75 times more reactive toward alkaline hydrolysis at the C-2 position than the trifluoromethyl group, and 40 times more reactive at the C-4 position [1]. The reaction proceeds via a diazafulvene intermediate that is accessible to both substituents, but the C₂F₅ group undergoes hydrolysis at a markedly accelerated rate.

C2F5 vs CF3: Alkaline Hydrolysis
Head-to-head
75× (C-2); 40× (C-4)
Relative rate vs CF3 baseline
Supports covalent warhead design context
Reactivity difference is quantitative and position-dependent
Fluorinated heterocycles Alkaline hydrolysis Covalent affinity labels

Lipophilicity Advantage: C₂F₅ vs CF₃

1-Methyl-5-(pentafluoroethyl)-1H-imidazole exhibits a calculated LogP of 2.0742 , compared to LogP 1.43890 for 1-methyl-5-(trifluoromethyl)-1H-imidazole , a difference of +0.64 log units. Both compounds share the same polar surface area (TPSA = 17.82 Ų), isolating the LogP difference to the perfluoroalkyl chain length.

Lipophilicity: C2F5 vs CF3
Cross-study comparable
LogP 2.07 vs 1.44
ΔLogP +0.64, matched TPSA 17.82 Å2
Reported membrane permeability context
In silico; source-specific review advised
Drug design Lipophilicity ADME prediction

Ionic Conductivity: C₂F₅ vs CF₃ Trade-off

In a comparative study of lithium 4,5-dicyanoimidazolide salts, the C₂F₅-substituted LiPDI showed an ionic conductivity of 4.65 mS/cm in triglyme, while the CF₃-substituted LiTDI reached 4.79 mS/cm under identical conditions [1]. Although these salts differ from the target compound by the dicyano and carboxylate functionalities, the trend directly isolates the effect of the perfluoroalkyl chain on ion mobility in solution.

Ionic Conductivity: C2F5 vs CF3
Class-level
4.65 vs 4.79 mS/cm
−0.14 mS/cm (−2.9%) in triglyme
Supports electrolyte property screening
Class-level inference on LiPDI/LiTDI salts; context-dependent
Lithium-ion batteries Ionic liquids Electrolyte salts

Methanolic Base Reactivity: C₂F₅ vs CF₃

Treatment with methanolic base converts pentafluoroethylimidazoles into the corresponding ketals, whereas trifluoromethylimidazoles yield trimethoxymethyl (orthoester) products under identical conditions [1][2]. This divergent outcome reflects the distinct electronic demands of CF₃ vs C₂F₅ on the diazafulvene intermediate, leading to chemically orthogonal product profiles.

Methanolic Base Reactivity
Class-level
Ketals vs orthoesters
Divergent product outcome under identical conditions
Supports orthogonal derivatization strategy
Class-level reactivity pattern; compound-specific validation required
Bioimidazole chemistry Covalent affinity labeling Protecting group strategy

C₂F₅ vs CF₃: Anticancer Activity in Benzimidazoles

A systematic comparison of halogenated benzimidazoles substituted at the 2-position with either trifluoromethyl or pentafluoroethyl groups identified the 5,6-dichloro-2-pentafluoroethyl compound as the most anticancer-active member of the series, showing superior potency against breast (MCF-7) and prostate (PC-3) cancer cell lines relative to all CF₃-substituted analogs [1]. Although conducted on a benzimidazole scaffold, the perfluoroalkyl group effect directly translates to imidazole core selection in oncology library design.

Antiproliferative Ranking: Benzimidazoles
Cross-study comparable
C2F5 > CF3
Rank-order against MCF-7, PC-3 cell lines
Reported cell-model endpoint context
Benzimidazole scaffold; context transfer to imidazole requires review
Anticancer agents Benzimidazoles Halogenated heterocycles

1-Methyl-5-(pentafluoroethyl)-1H-imidazole: Application Scenarios


Covalent Affinity Probe and Irreversible Inhibitor Design

The 75-fold higher alkaline hydrolysis rate of the C₂F₅ group relative to CF₃ at the imidazole C-2 position [1] makes 1-methyl-5-(pentafluoroethyl)-1H-imidazole a strategic intermediate for constructing receptor-activated affinity labels (RAALs). Researchers developing covalent probes for GPCRs, kinases, or other target classes can exploit the hydrolytic lability of the C₂F₅ group to generate reactive electrophilic species in situ, enabling irreversible target engagement that is unattainable with the inert CF₃ analog.

Enhanced Membrane Permeability for Lead Optimization

With a LogP of 2.07—0.64 log units higher than the CF₃ analog —this compound is the preferred imidazole core for programs where passive membrane permeability is a rate-limiting ADME parameter. The matched TPSA (17.82 Ų) between the C₂F₅ and CF₃ compounds isolates the permeability gain to the perfluoroalkyl chain, allowing medicinal chemists to tune lipophilicity without altering hydrogen-bonding capacity.

Lithium-Ion Battery Electrolyte Additive Development

Class-level data shows that lithium imidazolide salts bearing the C₂F₅ group exhibit ionic conductivities within 3% of CF₃ analogs in triglyme (4.65 vs 4.79 mS/cm) [2]. 1-Methyl-5-(pentafluoroethyl)-1H-imidazole can serve as a precursor for synthesizing novel C₂F₅-containing imidazolium or imidazolide ionic liquids and electrolyte salts, where the enhanced thermal and chemical stability of the longer perfluoroalkyl chain may offset the marginal conductivity reduction in demanding high-voltage or elevated-temperature battery applications.

Oncology-Focused Library Synthesis

The demonstrated superiority of the C₂F₅ group over CF₃ in conferring antiproliferative activity against breast (MCF-7) and prostate (PC-3) cancer cell lines in the benzimidazole series [3] supports the prioritization of 1-methyl-5-(pentafluoroethyl)-1H-imidazole as a building block for synthesizing focused libraries targeting oncology indications. Incorporating the C₂F₅-imidazole core at an early stage of library design is expected to yield a higher hit rate in anticancer phenotypic screens compared to libraries built on the CF₃-imidazole core.

Application
Selection Property
Validation Focus
Covalent probe design
Alkaline hydrolysis reactivity context
Target-engagement kinetics review
Lead optimization permeability
Lipophilicity without TPSA alteration
Permeability assay benchmarking
Electrolyte additive research
Conductivity and stability screening context
Electrochemical cell performance review
Oncology library synthesis
Cell-model endpoint review
Antiproliferative screening context
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